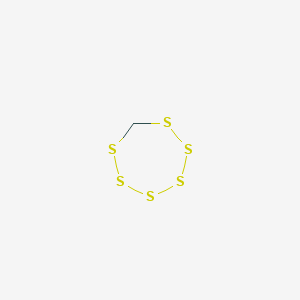
Hexathiepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexathiepane belongs to the class of organic compounds known as organoheterocyclic compounds. Organoheterocyclic compounds are compounds containing a ring with least one carbon atom and one non-carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Hexathiepane and its derivatives have shown potential in medicinal applications due to their unique chemical properties.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted that sulfur compounds, including this compound, can act as hydrogen sulfide donors, contributing to cellular protection against oxidative damage .
- Anticancer Properties : this compound has been investigated for its antiproliferative effects on cancer cells. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be advantageous in treating inflammatory diseases .
Environmental Science
This compound's role in environmental applications is emerging, particularly concerning its behavior in soil and its interaction with pollutants.
- Biodegradation of Pollutants : Studies have shown that this compound can influence the degradation rates of certain pollutants in soil environments. Its presence may enhance the biodegradation processes of hazardous compounds like explosives (e.g., CL-20) through both biotic and abiotic mechanisms . This suggests a potential application in bioremediation strategies.
- Soil Microbial Interactions : this compound has been identified as a component influencing microbial communities in soils. Its presence can alter microbial diversity and activity, which is crucial for nutrient cycling and soil health .
Materials Science
The unique structural characteristics of this compound make it a candidate for various materials science applications.
- Polymer Synthesis : this compound can serve as a precursor in the synthesis of novel polymeric materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices may improve the mechanical properties and resistance to environmental degradation .
- Nanomaterials : Research indicates that this compound-based compounds can be utilized in the development of nanomaterials with specific electronic and optical properties. These materials could find applications in electronics and photonics .
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant activity of this compound revealed that it effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
Case Study 2: Bioremediation Potential
In an experimental setup examining the degradation of CL-20 in contaminated soils, this compound was found to enhance the degradation rates significantly compared to controls without the compound. The study concluded that this compound could be integrated into bioremediation protocols for explosives-contaminated sites .
Data Tables
Análisis De Reacciones Químicas
Reactivity and Decomposition Pathways
Hexathiepane exhibits instability under certain conditions, leading to sulfur redistribution or ring-opening reactions:
2.1. Thermal Decomposition
-
At elevated temperatures (>100°C), this compound decomposes into smaller sulfur-rich fragments (e.g., S₃, S₄) and thiocarbonyl derivatives ( ).
-
Kinetic studies suggest first-order decomposition kinetics under inert atmospheres ( ).
2.2. Nucleophilic Attack
-
This compound reacts with nucleophiles (e.g., thiols, amines):
C1H2S6+RSH→RSxH+Sy2−(x,y=3–6)This produces hydropolysulfides (RSₓH) and polysulfide anions ( ).
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Reference |
|---|---|---|---|
| Enthalpy of Fusion (ΔfusH) | 8.95 | kJ/mol | |
| Enthalpy of Vaporization | 53.60 | kJ/mol | |
| Boiling Point | 537.75 | K |
3.1. Role in Sulfur Transfer
This compound acts as a sulfur donor in organic synthesis, facilitating:
3.2. Biological Occurrence
Propiedades
Número CAS |
17233-71-5 |
|---|---|
Fórmula molecular |
CH2S6 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
hexathiepane |
InChI |
InChI=1S/CH2S6/c1-2-4-6-7-5-3-1/h1H2 |
Clave InChI |
JMYWPEQXUQGQNF-UHFFFAOYSA-N |
SMILES |
C1SSSSSS1 |
SMILES canónico |
C1SSSSSS1 |
melting_point |
90°C |
Key on ui other cas no. |
17233-71-5 |
Descripción física |
Solid |
Sinónimos |
Hexathiepane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















